Octahydropentalen-2-ol

Medicinal Chemistry Drug Design Scaffold Rigidification

Octahydropentalen-2-ol (CAS 59078-16-9) is a saturated bicyclic secondary alcohol with the molecular formula C8H14O and a molecular weight of 126.20 g/mol. It belongs to the bicyclo[3.3.0]octane (hydropentalene) class, a scaffold recognized as the core unit of several biologically active natural product families including tetramic acid macrolactams and ptychanolides.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B12963698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropentalen-2-ol
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CC2CC(CC2C1)O
InChIInChI=1S/C8H14O/c9-8-4-6-2-1-3-7(6)5-8/h6-9H,1-5H2
InChIKeyWYZPLRUPKAGJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydropentalen-2-ol Procurement Guide: Physicochemical Identity and Benchmark Position


Octahydropentalen-2-ol (CAS 59078-16-9) is a saturated bicyclic secondary alcohol with the molecular formula C8H14O and a molecular weight of 126.20 g/mol [1]. It belongs to the bicyclo[3.3.0]octane (hydropentalene) class, a scaffold recognized as the core unit of several biologically active natural product families including tetramic acid macrolactams and ptychanolides [2]. The compound is commercially available at 98% purity from multiple suppliers and serves as a chiral building block and synthetic intermediate in medicinal chemistry and organic synthesis [3].

Why Octahydropentalen-2-ol Cannot Be Substituted with Generic Cyclic Alcohols


Octahydropentalen-2-ol possesses a fused bicyclo[3.3.0]octane framework with zero rotatable bonds [1], fundamentally differentiating it from linear alcohols such as octan-1-ol (7 rotatable bonds) and even monocyclic alcohols like cyclohexanol (which, despite also having 0 rotatable bonds, lacks the three-dimensional constraint of a fused ring system). The regiochemical placement of the hydroxyl group at the 2-position, rather than the bridgehead-adjacent 1-position, introduces distinct steric and electronic properties that affect nucleophilicity and derivatization potential [2]. Furthermore, the octahydropentalene scaffold provides a LogP of 1.56, representing a balanced lipophilicity profile that differs meaningfully from both the entirely hydrophobic parent hydrocarbon (LogP 2.59) and more polar heteroatom-rich alternatives [1]. These structural features translate into non-interchangeable performance in enantioselective synthesis, medicinal chemistry scaffold design, and physicochemical optimization [3].

Octahydropentalen-2-ol: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Zero Rotatable Bonds vs. Linear Alcohols: Conformational Rigidity for Molecular Recognition

Octahydropentalen-2-ol possesses 0 rotatable bonds due to its fused bicyclo[3.3.0]octane framework [1]. In contrast, the linear aliphatic alcohol octan-1-ol (a common solvent and comparator in partition coefficient studies) has 7 rotatable bonds [2]. This difference translates into a substantial entropic advantage: for each rotatable bond frozen upon binding, the entropic penalty is estimated at 0.5–1.5 kcal/mol. A completely rigid scaffold can therefore reduce the conformational entropy loss by up to 10 kcal/mol compared to fully flexible linear analogs, directly enhancing binding affinity in target engagement assays [2].

Medicinal Chemistry Drug Design Scaffold Rigidification

LogP Modulation by Hydroxyl Introduction: Balancing Lipophilicity Relative to the Parent Hydrocarbon

The computed LogP of octahydropentalen-2-ol is 1.56 [1], representing a reduction of approximately 1.03 log units from the parent hydrocarbon cis-octahydropentalene (LogP 2.59) [2]. This LogP value falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five (LogP < 5). By comparison, the parent hydrocarbon cis-octahydropentalene, with a LogP of 2.59 and lacking hydrogen bond donors or acceptors, would be expected to show higher membrane permeability but lower aqueous solubility and fewer opportunities for specific target interactions [2].

Physicochemical Profiling Lipophilicity Optimization ADME Prediction

Enantioselective Synthetic Access: Documented Yields and Enantiomeric Excess for Bicyclo[3.3.0]octan-2-ol Derivatives

A peer-reviewed methodology by Hodgson et al. (2001) reports the enantioselective synthesis of functionalized bicyclo[3.3.0]octan-2-ols via transannular desymmetrization of achiral cyclooctene oxides using organolithium reagents with (-)-sparteine as a chiral ligand [1]. The method delivers bicyclo[3.3.0]octan-2-ol derivatives in 56–72% isolated yields with enantiomeric excesses of 83–89% ee [1]. This represents a validated asymmetric route to the octahydropentalen-2-ol scaffold, whereas alternative synthetic approaches to related bicyclic alcohols (e.g., hydroboration-oxidation of bicyclo[3.3.0]oct-2-ene) produce racemic mixtures and require additional chiral resolution steps [2].

Asymmetric Synthesis Chiral Building Blocks Enantioselective Catalysis

Bicyclo[3.3.0]octane Scaffold as a Privileged Core in Bioactive Natural Products

The bicyclo[3.3.0]octane (hydropentalene) scaffold is the central structural motif in multiple families of biologically active natural products, including cylindramide (cytotoxic against B16 melanoma cells), alteramide A (cytotoxic against epidermal carcinoma), geodin A (nematocidal activity), and aburatubolactam A (inhibits anionic superoxide formation) [1]. Systematic SAR studies on this scaffold by Wessig et al. (2014) revealed that structurally diverse bicyclo[3.3.0]octane derivatives exhibit antiproliferative activity, with two derivatives displaying IC50 ≤ 3 μM against the L-929 cell line, though differing in their phenotypic mode of action (microtubule perturbation vs. actin cytoskeleton disruption) [1]. In contrast, the analogous bicyclo[4.3.0]nonane (octahydroindene) scaffold is less prevalent in bioactive natural products and shows different conformational preferences [2].

Natural Product Chemistry Bioactive Scaffolds Phenotypic Screening

Regioisomeric Differentiation: Octahydropentalen-2-ol vs. Octahydropentalen-1-ol

Octahydropentalen-2-ol bears the hydroxyl group at the 2-position of the bicyclo[3.3.0]octane framework, making it a secondary alcohol with lower steric hindrance compared to the bridgehead-adjacent 1-position isomer (octahydropentalen-1-ol). While comprehensive experimental thermophysical data for octahydropentalen-2-ol are not publicly available from authoritative sources, the regioisomeric octahydropentalen-1-ol has been characterized with a boiling point of 209.7°C at 760 mmHg, a density of 1.052 g/cm³, and a flash point of 84°C [1]. The 2-position hydroxyl is more sterically accessible for derivatization reactions (e.g., esterification, etherification, oxidation) compared to the 1-position, which is adjacent to a ring junction carbon and subject to greater steric congestion [2]. This regiochemical distinction directly influences reaction rates and the scope of feasible synthetic transformations.

Regiochemistry Steric Effects Synthetic Intermediate Selection

Octahydropentalen-2-ol: Evidence-Backed Application Scenarios for Procurement Decision-Making


Conformationally Constrained Fragment Library Design for FBDD

Fragment-based drug discovery (FBDD) campaigns benefit from rigid, three-dimensional scaffolds that minimize entropic penalties upon target binding. Octahydropentalen-2-ol, with 0 rotatable bonds and a LogP of 1.56, offers a balanced physicochemical profile suitable for fragment library inclusion [1]. Its TPSA of 20.23 Ų and single hydrogen bond donor/acceptor pair position it within favorable property space for CNS-targeted fragment screening, where TPSA values below 90 Ų are associated with improved blood-brain barrier penetration [1]. Compared to commonly used fragment library alcohols such as cyclohexanol (monocyclic, less three-dimensional) or octanol (excessively flexible), octahydropentalen-2-ol provides enhanced scaffold complexity while maintaining synthetic tractability [2].

Chiral Building Block for Asymmetric Synthesis of HIV Protease Inhibitors

The validated enantioselective synthetic route reported by Hodgson et al. provides access to bicyclo[3.3.0]octan-2-ol derivatives with 83–89% ee [1]. Furthermore, octahydropentalen-2-ol has been documented as a reactant in the synthesis of novel HIV-1 protease inhibitors designed to combat drug resistance, as reported in the Journal of Medicinal Chemistry (2006, DOI: 10.1021/jm060561m) [2]. Procurement of enantiomerically enriched octahydropentalen-2-ol supports medicinal chemistry programs developing protease inhibitors or other antivirals where stereochemically defined bicyclic alcohol intermediates are required. The rigid scaffold contributes to favorable binding interactions with the protease active site backbone [2].

Natural Product-Inspired Lead Optimization Using the Hydropentalene Core

The bicyclo[3.3.0]octane scaffold is the pharmacophoric core of multiple biologically active natural products including cylindramide, alteramide A, and geodin A [1]. SAR studies have demonstrated that structurally diverse bicyclo[3.3.0]octane derivatives exhibit antiproliferative activity with IC50 values ≤ 3 μM against the L-929 cell line [1]. Octahydropentalen-2-ol serves as a versatile entry point for synthesizing functionalized hydropentalene derivatives that can be screened against cancer cell lines or evaluated for cytoskeletal effects (microtubule or actin polymerization assays) [1]. This scaffold-based strategy is preferable to de novo scaffold exploration because it leverages existing SAR knowledge and documented biological activity.

Physicochemical Property Modulation via Hydroxyl Derivatization

The secondary hydroxyl group at the 2-position of octahydropentalen-2-ol provides a synthetic handle for generating diverse derivatives through esterification, etherification, oxidation, or nucleophilic substitution [1]. The LogP modulation achievable through derivatization (parent alcohol LogP = 1.56 vs. parent hydrocarbon LogP = 2.59) demonstrates the utility of this scaffold for fine-tuning lipophilicity in lead optimization [2]. The GHS hazard classification (H302, H315, H319, H335) and the safety profile (Warning signal word) are well-documented, enabling safe handling in laboratory settings . This scenario is particularly relevant for medicinal chemistry teams seeking a scaffold that enables systematic exploration of structure-property relationships.

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